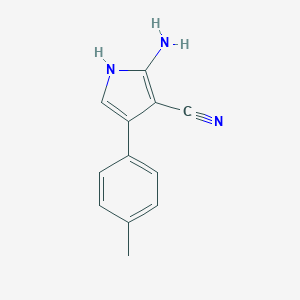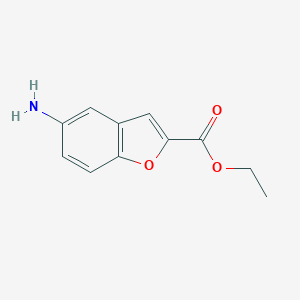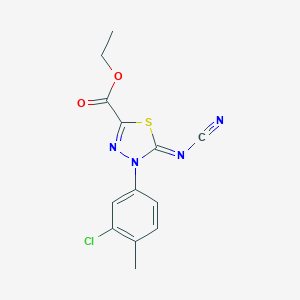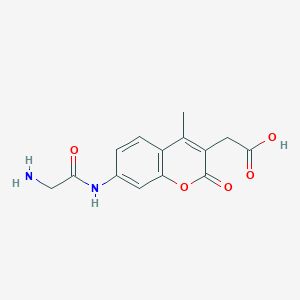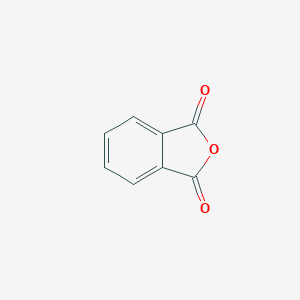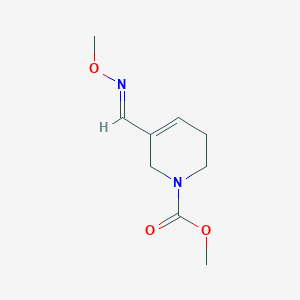
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as MDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDP is a pyridinecarboxylate derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to exhibit antifungal, antibacterial, and antiviral activities. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been studied for its potential use as an anticancer agent. In addition, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been evaluated for its potential use as a plant growth regulator.
Mecanismo De Acción
The mechanism of action of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate may exert its biological activities through the inhibition of enzymes such as DNA gyrase and topoisomerase IV. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been reported to inhibit the activity of RNA polymerase in bacteria.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate exhibits various biochemical and physiological effects. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to inhibit the growth of fungi and bacteria. In addition, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to increase the yield and quality of crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for use in lab experiments. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. However, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also has limitations. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to exhibit cytotoxicity in some cell lines, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One potential direction is to further investigate the mechanism of action of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Another potential direction is to evaluate the potential use of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate as a plant growth regulator in different crops. In addition, further studies are needed to evaluate the safety and efficacy of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in preclinical and clinical trials.
Métodos De Síntesis
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been synthesized using various methods, including the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with methyl iodide, and the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with dimethyl sulfate. The synthesis of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been achieved through the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with methyl triflate.
Propiedades
Número CAS |
145071-29-0 |
|---|---|
Nombre del producto |
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
methyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-13-9(12)11-5-3-4-8(7-11)6-10-14-2/h4,6H,3,5,7H2,1-2H3/b10-6+ |
Clave InChI |
DDKZZYDTARWAND-UXBLZVDNSA-N |
SMILES isomérico |
COC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
COC(=O)N1CCC=C(C1)C=NOC |
SMILES canónico |
COC(=O)N1CCC=C(C1)C=NOC |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, methyl ester, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



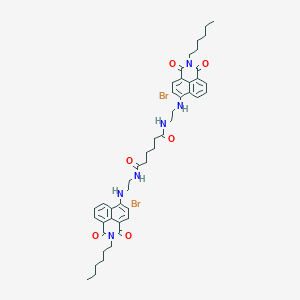
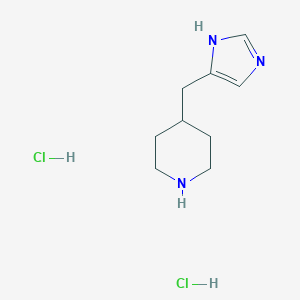
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
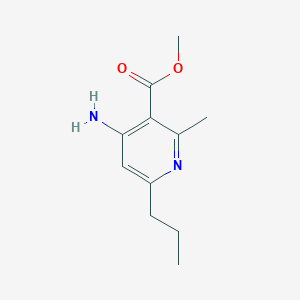


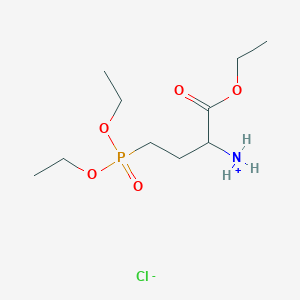
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
